![molecular formula C22H16Cl2O3 B14259075 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate CAS No. 189037-81-8](/img/structure/B14259075.png)
4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features two chloromethyl groups attached to benzoyl and benzoate moieties, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoyl chloride with 4-(chloromethyl)benzoic acid. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzoyl and benzoate derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of biochemical probes and labeling agents.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate involves its ability to undergo various chemical transformations. The chloromethyl groups are reactive sites that can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable compound for modifying other molecules and creating new chemical entities .
Comparison with Similar Compounds
- 4-(Chloromethyl)benzyl alcohol
- 4-(Chloromethyl)benzoic acid
- 4-(Chloromethyl)benzoyl chloride
Comparison: 4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate is unique due to the presence of two chloromethyl groups attached to both benzoyl and benzoate moieties. This dual functionality allows for more diverse chemical reactions and applications compared to its similar compounds, which typically contain only one reactive chloromethyl group .
Properties
CAS No. |
189037-81-8 |
|---|---|
Molecular Formula |
C22H16Cl2O3 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
[4-[4-(chloromethyl)benzoyl]phenyl] 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C22H16Cl2O3/c23-13-15-1-5-17(6-2-15)21(25)18-9-11-20(12-10-18)27-22(26)19-7-3-16(14-24)4-8-19/h1-12H,13-14H2 |
InChI Key |
QJQVYQHODHTJAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCl)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)

![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)
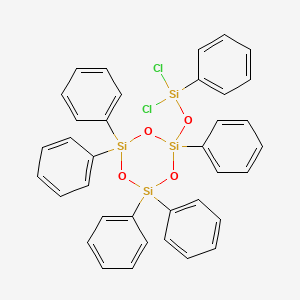
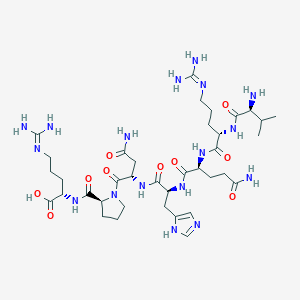
![2,2'-[(Hydroxyazanediyl)bis(methylene)]di(propane-1,2-diol)](/img/structure/B14259031.png)
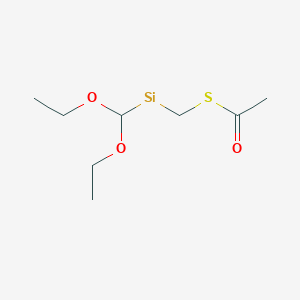
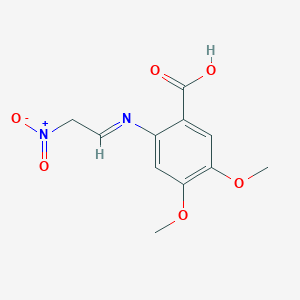
![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)

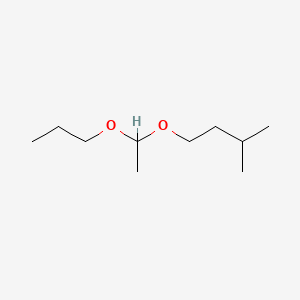
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
![Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate](/img/structure/B14259070.png)
